molecular formula C18H15N3O6S B2733308 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886923-86-0

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2733308
CAS No.: 886923-86-0
M. Wt: 401.39
InChI Key: GEOIVLFFOUNSTR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it prevalent in drug design . The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent that may enhance binding affinity to target proteins or improve solubility.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-28(23,24)15-5-3-2-4-12(15)17-20-21-18(27-17)19-16(22)11-6-7-13-14(10-11)26-9-8-25-13/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIVLFFOUNSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methanesulfonylphenyl group can be introduced through sulfonation reactions, while the benzodioxine moiety is often synthesized via cyclization reactions involving catechols and epoxides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Heterocycle Key Substituents Linker/Functional Group Biological Activity (Reported)
Target Compound 1,3,4-Oxadiazole 2-Methanesulfonylphenyl, Benzodioxine Direct carboxamide linkage Not explicitly reported
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[5-(Substituted Phenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide 1,3,4-Oxadiazole Variably substituted phenyl Sulfanyl acetamide linker Antibacterial (potent)
N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide 1,3,4-Oxadiazole Benzodioxine, Sulfamoylbenzamide Direct carboxamide linkage Not explicitly reported
N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide 1,3-Thiazole 4-Methoxyphenyl, Methyl, Benzodioxine Direct carboxamide linkage Not explicitly reported
N-5-Tetrazolyl-N′-Aroyl Ureas Tetrazole Aroyl groups Urea linker Plant growth regulation

Key Observations:

  • Heterocyclic Core : The target compound’s 1,3,4-oxadiazole core is shared with and , while uses a thiazole, which offers distinct electronic properties. Tetrazole-based compounds prioritize hydrogen-bonding capacity.
  • Substituents : The 2-methanesulfonylphenyl group in the target compound is unique compared to the sulfamoylbenzamide in or methoxyphenyl in . Methanesulfonyl’s electron-withdrawing nature may enhance target binding compared to electron-donating groups (e.g., methoxy).
  • Linker : The direct carboxamide linkage in the target compound contrasts with the sulfanyl acetamide in , which may influence conformational flexibility and bioavailability.

Table 2: Reported Activities of Related Compounds

Compound Class / Reference Activity Type Efficacy Notes Cytotoxicity
Oxadiazole-Sulfanyl Acetamides Antibacterial Potent against Gram-positive and -negative Low hemolytic activity (≤10%)
Tetrazolyl-Aroyl Ureas Plant Growth Regulation High auxin/cytokinin activity Not assessed
Thiazole-Benzodioxine Carboxamides Undisclosed Structural similarity suggests kinase or antimicrobial potential No data available

Key Insights:

  • Antibacterial Potential: The oxadiazole derivatives in demonstrate that the benzodioxine-oxadiazole framework is compatible with antimicrobial activity. The target compound’s methanesulfonyl group may further enhance potency by improving membrane penetration or target inhibition.
  • Cytotoxicity : Low hemolytic activity in suggests favorable safety profiles for oxadiazole-benzodioxine hybrids, a promising indicator for the target compound.

Pharmacological Considerations

  • Solubility and Bioavailability : The methanesulfonyl group may improve aqueous solubility compared to unsubstituted phenyl analogs.
  • Metabolic Stability : Oxadiazoles resist oxidative metabolism, while the benzodioxine’s ether linkages may reduce susceptibility to esterase degradation .

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines a benzodioxine moiety with an oxadiazole ring and a methanesulfonyl group. The following sections detail the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H22N4O6S2C_{21}H_{22}N_4O_6S_2. Its structure can be characterized by the presence of:

  • Benzodioxine moiety : Known for its stability and therapeutic potential.
  • Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
  • Methanesulfonyl group : Enhances solubility and may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit both bacterial and fungal strains. The specific compound has demonstrated moderate to high activity against various pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The benzodioxine structure is linked to various anticancer activities. A study highlighted that 1,4-benzodioxane derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been noted for their ability to target critical pathways in cancer cells .

Other Biological Effects

The compound's unique structure may also confer additional biological activities such as:

  • Anti-inflammatory effects : Some benzodioxane derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Hepatoprotective effects : Certain analogs have shown potential in protecting liver cells from damage due to oxidative stress .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor modulation : It may interact with receptors that regulate neurotransmitter release or inflammatory responses.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazoleContains thiazole ringAnticancer activity
5-(trifluoromethyl)-1,3,4-oxadiazole derivativesFluorinated oxadiazoleAntimicrobial properties
N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamideHydroxy-substituted oxadiazoleAntibacterial activity

This table illustrates how the unique combination of functional groups in this compound enhances its biological profile compared to other similar compounds.

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